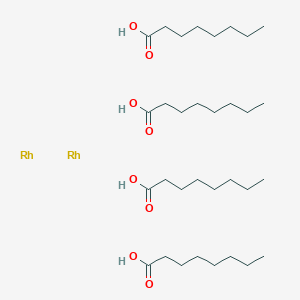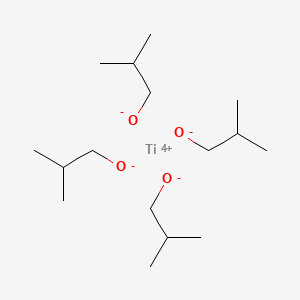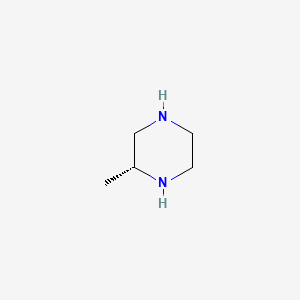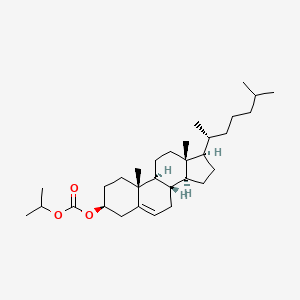
Anlotinib
Übersicht
Beschreibung
Anlotinib is a new, orally administered tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptors (PDGFR), and c-kit . It has shown promising efficacy in patients with advanced non-small-cell lung cancer (NSCLC), advanced soft tissue sarcoma (STS), advanced medullary thyroid carcinoma, and metastatic renal cell carcinoma (mRCC) .
Chemical Reactions Analysis
Anlotinib targets multiple receptor tyrosine kinases (RTKs), including VEGFR, FGFR, PDGFR, and c-kit . It plays important roles in intracellular tyrosine phosphorylation and intracellular signaling . The biotransformation of Anlotinib showed a significant difference between species, with a terminal half-life of 22.8±11.0 h in dogs and 5.1±1.6 h in rats .
Physical And Chemical Properties Analysis
The Tmax of Anlotinib after administration was 4–11 h, while the elimination half-life (t1/2) was 96 ± 17 h . The biotransformation of Anlotinib showed a significant difference between species, with a terminal half-life of 22.8±11.0 h in dogs and 5.1±1.6 h in rats .
Wissenschaftliche Forschungsanwendungen
- Anlotinib has demonstrated efficacy and an acceptable safety profile in clinical trials for refractory SCLC. As a third- or further-line treatment, it has been used successfully in patients without liver metastases and with better physical status .
- Emerging evidence suggests Anlotinib’s efficacy in breast cancer. As a broad-spectrum inhibitor targeting VEGFR, PDGFR, FGFR, and c-Kit, it holds promise as a potential therapeutic option .
- Anlotinib has been approved as a third-line therapy for advanced NSCLC. Its high efficacy and low side effects make it a valuable option for patients in this setting .
- Researchers have explored combining Anlotinib with anti-PD-1 agents. While more studies are needed, this combination shows potential for enhancing treatment outcomes .
- Anlotinib has been investigated for its efficacy in patients with brain metastases from SCLC. Whether used alone or in combination with immunotherapy, it represents a promising avenue for managing this challenging condition .
Small Cell Lung Cancer (SCLC) Treatment
Breast Cancer
Advanced Non-Small Cell Lung Cancer (NSCLC)
Combination Therapy with Anti-PD-1 Agents
Brain Metastases in SCLC
Wirkmechanismus
Target of Action
Anlotinib is a novel, orally administered tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptor (VEGFR) , fibroblast growth factor receptor (FGFR) , platelet-derived growth factor receptors (PDGFR) , and c-kit . These targets play crucial roles in cell proliferation, cell growth, cell migration, cell differentiation, and apoptosis .
Mode of Action
Anlotinib interacts with its targets by inhibiting their activity, which leads to the attenuation of tumor cell growth, angiogenesis, and anti-apoptotic effects . It has been shown to inhibit VEGF/PDGF-BB/FGF-2-induced cell migration, angiogenesis, and capillary-like tube formation in endothelial cells .
Biochemical Pathways
The primary biochemical pathways affected by anlotinib are those mediated by its targets: VEGFR, FGFR, PDGFR, and c-kit. These pathways are involved in intracellular tyrosine phosphorylation and intracellular signaling . By inhibiting these pathways, anlotinib can disrupt vital physiological processes such as cell proliferation, cell growth, cell migration, cell differentiation, and apoptosis .
Pharmacokinetics
The pharmacokinetics of anlotinib show that it has long elimination half-lives and significant accumulation during multiple oral doses . This suggests that anlotinib has good bioavailability and can maintain effective concentrations in the body for a prolonged period.
Result of Action
The molecular and cellular effects of anlotinib’s action include significant inhibition of cell viability, induction of G2/M phase arrest, and apoptosis in various cell lines . In vivo, anlotinib also demonstrated a strong anti-tumor effect at doses that are well-tolerated .
Action Environment
Environmental factors can influence the action, efficacy, and stability of anlotinib. For instance, brain metastasis has been identified as an independent predictor of progression-free survival in NSCLC patients receiving anlotinib . Additionally, the presence of certain genetic mutations, previous therapies, and the presence of liver metastasis can also influence the efficacy of anlotinib .
Safety and Hazards
Anlotinib is well tolerable and effective in advanced NSCLC patients . The most common adverse events were fatigue, decreased hemoglobin count, hypertension, hand-foot syndrome, oral mucositis, and hoarseness . Adverse effects of grade 3 or higher were more prevalent in the Anlotinib group than in the placebo group .
Eigenschaften
IUPAC Name |
1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23/h3-5,8-11,27H,6-7,12,25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMZEXLVHXZPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anlotinib | |
CAS RN |
1058156-90-3 | |
| Record name | Anlotinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058156903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anlotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Catequentinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKF8S4C432 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




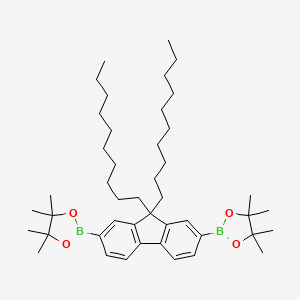
![3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid](/img/structure/B1662044.png)
![1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl-](/img/structure/B1662046.png)
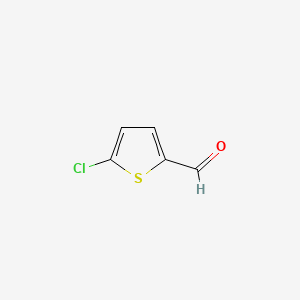
![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)
